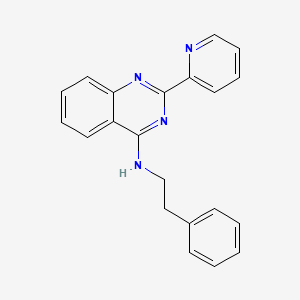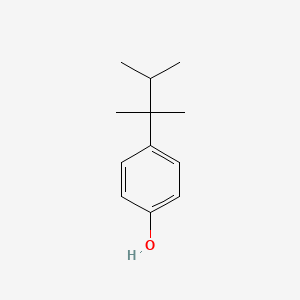
4-(2,3-Dimethylbutan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylbutan-2-yl)phenol is an organic compound belonging to the phenol family It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dimethylbutan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
4-(2,3-Dimethylbutan-2-yl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution. This involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenolic compound . Another method involves the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
化学反应分析
Types of Reactions
4-(2,3-Dimethylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols.
Substitution: Halogenated and nitrated phenols.
科学研究应用
4-(2,3-Dimethylbutan-2-yl)phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(2,3-Dimethylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic attack, facilitating various substitution reactions.
相似化合物的比较
Similar Compounds
2,4-Ditert-butylphenol: Similar in structure but with tert-butyl groups instead of the 2,3-dimethylbutan-2-yl group.
4-tert-Butylphenol: Contains a single tert-butyl group at the para position.
Uniqueness
4-(2,3-Dimethylbutan-2-yl)phenol is unique due to the presence of the 2,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties compared to other phenolic compounds
属性
CAS 编号 |
4128-07-8 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
4-(2,3-dimethylbutan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-9(2)12(3,4)10-5-7-11(13)8-6-10/h5-9,13H,1-4H3 |
InChI 键 |
FPMWFZBBAILIGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)(C)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dichlorophenoxy)-N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]acetohydrazide](/img/structure/B14158633.png)
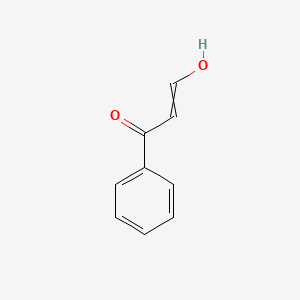
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
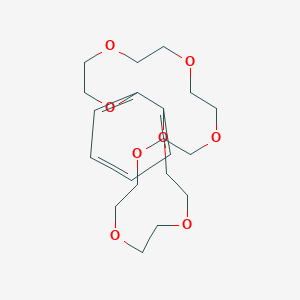

![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)
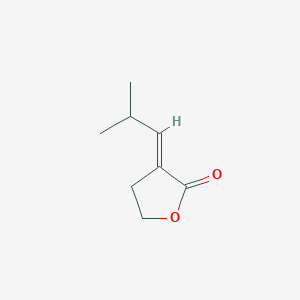
![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)
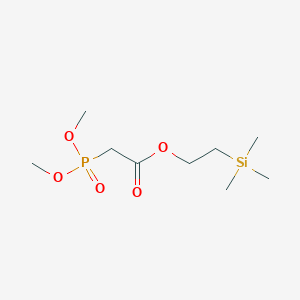
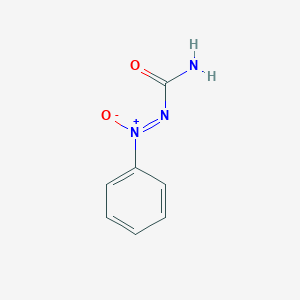

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
